molecular formula C18H38NO5P B10819008 (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate

(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate

Cat. No.: B10819008
M. Wt: 379.5 g/mol
InChI Key: ZCDSBTUVYZHMTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate typically involves the phosphorylation of sphingosine. One common method includes the reaction of sphingosine with phosphoric acid under controlled conditions to yield the desired phosphate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate involves its interaction with specific receptors known as sphingosine-1-phosphate receptors (S1PRs). These receptors are involved in various signaling pathways that regulate cell proliferation, migration, and survival. The binding of the compound to S1PRs activates downstream signaling cascades, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Sphinganine 1-phosphate: Similar in structure but lacks the double bond present in sphingosine 1-phosphate.

    Dihydrosphingosine 1-phosphate: Another related compound with a saturated carbon chain.

Uniqueness

(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate is unique due to its specific interaction with S1PRs and its role in diverse biological processes. Its structural features, such as the presence of a double bond and specific stereochemistry, contribute to its distinct biological activity .

Properties

Molecular Formula

C18H38NO5P

Molecular Weight

379.5 g/mol

IUPAC Name

(2-amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate

InChI

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23)

InChI Key

ZCDSBTUVYZHMTN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Origin of Product

United States

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